molecular formula C22H26S2 B14541969 1,1'-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene] CAS No. 62317-75-3

1,1'-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene]

Cat. No.: B14541969
CAS No.: 62317-75-3
M. Wt: 354.6 g/mol
InChI Key: TUGDQPGNKVDFHM-UHFFFAOYSA-N
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Description

1,1’-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene] is a chemical compound characterized by the presence of two benzene rings connected by a disulfide bond, each substituted with a 3-methylbut-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene] typically involves the reaction of 2-(3-methylbut-3-en-1-yl)benzene with a disulfide-forming reagent under controlled conditions. One common method is the oxidative coupling of thiols to form the disulfide bond. The reaction conditions often include the use of oxidizing agents such as iodine or hydrogen peroxide in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,1’-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in redox biology due to its disulfide bond.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene] involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in various biochemical pathways. This redox activity is crucial for its potential antioxidant properties and its role in modulating cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene] is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly valuable in applications requiring redox modulation, such as in antioxidant research and materials science .

Properties

CAS No.

62317-75-3

Molecular Formula

C22H26S2

Molecular Weight

354.6 g/mol

IUPAC Name

1-(3-methylbut-3-enyl)-2-[[2-(3-methylbut-3-enyl)phenyl]disulfanyl]benzene

InChI

InChI=1S/C22H26S2/c1-17(2)13-15-19-9-5-7-11-21(19)23-24-22-12-8-6-10-20(22)16-14-18(3)4/h5-12H,1,3,13-16H2,2,4H3

InChI Key

TUGDQPGNKVDFHM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC1=CC=CC=C1SSC2=CC=CC=C2CCC(=C)C

Origin of Product

United States

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